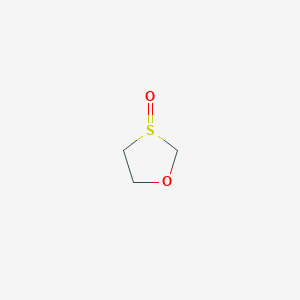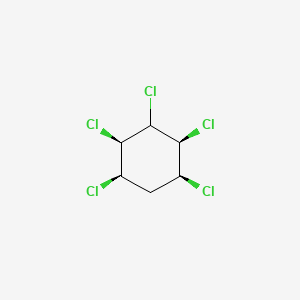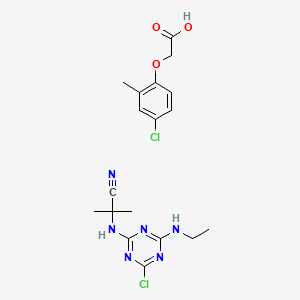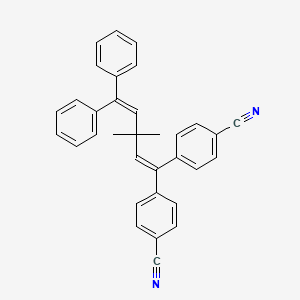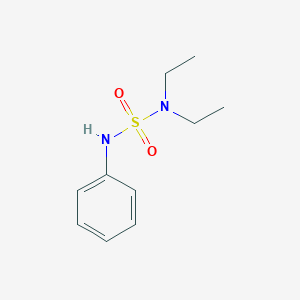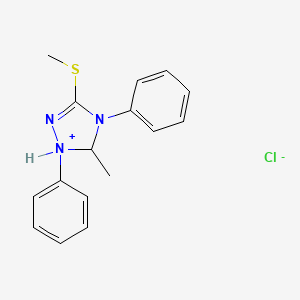
8-((Triphenylstannyl)oxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((Triphenylstannyl)oxy)quinoline is an organotin compound derived from quinoline. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring. The addition of the triphenylstannyl group to the quinoline structure enhances its chemical properties, making it useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-((Triphenylstannyl)oxy)quinoline typically involves the reaction of 8-hydroxyquinoline with triphenyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannyl ether linkage. The general reaction scheme is as follows:
8-Hydroxyquinoline+Triphenyltin chloride→this compound+Hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the stannyl group is oxidized to form triphenyltin oxide.
Reduction: The compound can be reduced to form the corresponding quinoline derivative and triphenyltin hydride.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Triphenyltin oxide and oxidized quinoline derivatives.
Reduction: Triphenyltin hydride and reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
8-((Triphenylstannyl)oxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stannylated intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 8-((Triphenylstannyl)oxy)quinoline involves its interaction with molecular targets through the stannyl group. The compound can form complexes with metal ions, which can influence various biochemical pathways. The stannyl group can also undergo redox reactions, affecting cellular processes.
相似化合物的比较
8-Hydroxyquinoline: A precursor to 8-((Triphenylstannyl)oxy)quinoline, known for its chelating properties.
8-Aminoquinoline: Another derivative of quinoline, used in antimalarial drugs.
8-Nitroquinoline: Known for its use in synthetic organic chemistry.
Uniqueness: this compound is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties. This group enhances the compound’s ability to participate in various chemical reactions and form complexes with metal ions, making it valuable in both research and industrial applications.
属性
CAS 编号 |
57883-71-3 |
|---|---|
分子式 |
C27H21NOSn |
分子量 |
494.2 g/mol |
IUPAC 名称 |
triphenyl(quinolin-8-yloxy)stannane |
InChI |
InChI=1S/C9H7NO.3C6H5.Sn/c11-8-5-1-3-7-4-2-6-10-9(7)8;3*1-2-4-6-5-3-1;/h1-6,11H;3*1-5H;/q;;;;+1/p-1 |
InChI 键 |
IZZZBUXADCIOKL-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC5=C4N=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



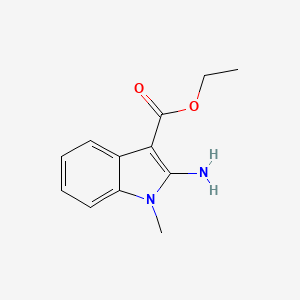
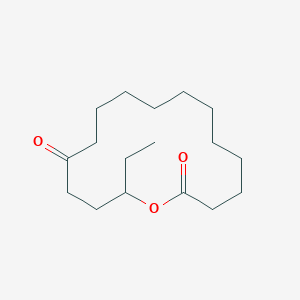
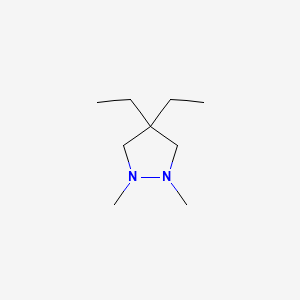
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
